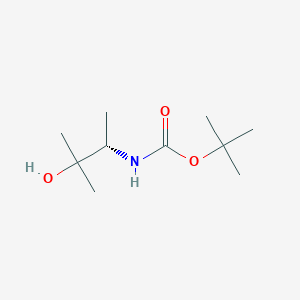

(S)-tert-Butyl (3-hydroxy-3-methylbutan-2-yl)carbamate

Description

(S)-tert-Butyl (3-hydroxy-3-methylbutan-2-yl)carbamate is a chiral carbamate derivative characterized by a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl moiety, and a branched 3-methylbutan-2-yl backbone. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical applications where stereochemical integrity is essential. Its structure enables selective reactivity in peptide coupling and protection-deprotection strategies, making it valuable for constructing complex molecules with defined configurations .

Properties

IUPAC Name |

tert-butyl N-[(2S)-3-hydroxy-3-methylbutan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO3/c1-7(10(5,6)13)11-8(12)14-9(2,3)4/h7,13H,1-6H3,(H,11,12)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBSFLGNSQZRBCS-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(C)(C)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl (3-hydroxy-3-methylbutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate alcohol under acidic or basic conditions. One common method is the reaction of tert-butyl carbamate with (S)-3-hydroxy-3-methylbutan-2-ol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be used to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl (3-hydroxy-3-methylbutan-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxyl group.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can regenerate the original alcohol.

Scientific Research Applications

(S)-tert-Butyl (3-hydroxy-3-methylbutan-2-yl)carbamate has several applications in scientific research:

Chemistry: It is used as a protecting group for amines in organic synthesis, allowing for selective reactions to occur without interference from the amine group.

Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

Industry: The compound is used in the synthesis of various fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl (3-hydroxy-3-methylbutan-2-yl)carbamate involves its interaction with specific molecular targets. In biological systems, it can act as a substrate or inhibitor for enzymes, affecting their activity and function. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modification of enzyme activity. The specific pathways involved depend on the target enzyme and the context of its use .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural and functional differences between the target compound and analogous carbamates:

Key Observations :

- Substituent Impact : Electron-withdrawing groups (e.g., fluorine in ) enhance electrophilicity, while bulky groups (e.g., diphenyl in ) may hinder reactivity but improve stereoselectivity.

- Stereochemistry : Compounds like highlight the importance of specific stereoisomers in drug design, where (2S,3R) configurations are critical for biological activity.

- Physicochemical Properties : Hydroxy groups (e.g., in ) increase polarity, affecting solubility, while aromatic substituents (phenyl, fluorophenyl) enhance π-π stacking in solid-state structures.

Biological Activity

(S)-tert-Butyl (3-hydroxy-3-methylbutan-2-yl)carbamate is a chiral compound with significant potential in medicinal chemistry and organic synthesis. Its unique structure, characterized by a tert-butyl group and a carbamate functional group, suggests various biological activities that merit detailed exploration. This article reviews the biological activity of this compound, including its pharmacological properties, synthesis, and applications.

- Molecular Formula : C₁₀H₂₁NO₃

- Molecular Weight : 203.28 g/mol

- CAS Number : 106391-87-1

The compound's structure can be represented as follows:

Pharmacological Properties

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : Studies have shown that similar carbamate derivatives can reduce pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

- Neuroprotective Activity : Preliminary research indicates that this compound may have neuroprotective effects, potentially through mechanisms involving the modulation of oxidative stress and inflammation in neuronal cells .

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which can be beneficial in drug design for metabolic disorders.

Case Studies

A notable study investigated the use of this compound as a prodrug for enhancing the delivery of active pharmaceutical ingredients to the central nervous system (CNS). The study demonstrated that this compound could significantly increase the bioavailability of its active moiety in brain tissues compared to unmodified drugs. This was evidenced by pharmacokinetic profiles showing higher area under the curve (AUC) values for brain concentrations .

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis begins with tert-butyl carbamate and a suitable hydroxyalkane.

- Reagents : Common reagents include di-tert-butyl dicarbonate as a protecting agent and triethylamine as a base.

- Reaction Conditions : The reaction is carried out under controlled temperature and inert atmosphere to prevent degradation.

- Purification : The final product is purified through column chromatography to obtain high purity levels suitable for biological testing.

Applications

This compound has several applications in medicinal chemistry:

- Drug Development : Its role as a prodrug enhances the delivery of therapeutics across biological barriers.

- Synthetic Intermediate : It serves as a valuable building block for synthesizing more complex molecules with potential therapeutic effects.

Comparative Analysis

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| (S)-tert-butyl (1-hydroxy-4-methylpentan-2-yl)carbamate | 106930-51-2 | 0.93 |

| (S)-tert-butyl (1-hydroxy-3-methylbutan-2-yl)(methyl)carbamate | 79069-13-9 | 0.84 |

| tert-butyl N-[2S]-3-hydroxy-3-methylbutan-2-ylcarbamate | 449811-20-5 | 0.84 |

This table illustrates that while there are several similar compounds, the specific stereochemistry and functional groups of this compound contribute to its distinct biological properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.